[Orn5]-URP acetate
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Overview
Description
[Orn5]-URP acetate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of urotensin II-related peptide (URP), modified with an ornithine residue and an acetate group. The structural modifications enhance its stability and bioactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Orn5]-URP acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The ornithine residue is incorporated at the fifth position, and the peptide chain is elongated until the desired sequence is achieved. The acetate group is introduced through acetylation, a reaction that involves the addition of an acetyl group to the peptide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
[Orn5]-URP acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.
Substitution: Reagents like acetic anhydride are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, bioactivity, and solubility. For example, oxidation can lead to the formation of more stable disulfide-bonded peptides, while reduction can yield more reactive thiol-containing peptides.
Scientific Research Applications
[Orn5]-URP acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis, modification, and purification techniques.
Biology: Researchers use it to investigate the role of urotensin II-related peptides in various biological processes, including cell signaling and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, such as targeting urotensin II receptors in cardiovascular diseases.
Industry: It serves as a reference standard in the development and quality control of peptide-based drugs and diagnostics.
Mechanism of Action
The mechanism of action of [Orn5]-URP acetate involves its interaction with urotensin II receptors, which are G-protein-coupled receptors (GPCRs) found in various tissues. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to physiological responses such as vasoconstriction and cell proliferation. The molecular targets include the urotensin II receptor and downstream effectors like phospholipase C and protein kinase C.
Comparison with Similar Compounds
Similar Compounds
[Orn5]-URP: The non-acetylated version of the compound, which has lower stability and bioactivity.
[Lys5]-URP acetate: A similar peptide with a lysine residue instead of ornithine, which may have different receptor binding affinities and biological effects.
Urotensin II: The natural ligand for urotensin II receptors, which serves as a benchmark for comparing the activity of synthetic analogs.
Uniqueness
[Orn5]-URP acetate stands out due to its enhanced stability and bioactivity compared to its non-acetylated counterpart. The introduction of the acetate group improves its resistance to enzymatic degradation, making it a more potent and long-lasting agonist for urotensin II receptors. This unique combination of properties makes it a valuable tool for both basic research and potential therapeutic applications.
Properties
Molecular Formula |
C50H66N10O12S2 |
---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1 |
InChI Key |
FVCRIQXAAODOBH-UDASWGERSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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